molecular formula C8HCl3FNO B044408 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride CAS No. 117528-59-3

2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride

Cat. No. B044408
Key on ui cas rn: 117528-59-3
M. Wt: 252.5 g/mol
InChI Key: BEQRAINSLWDPAZ-UHFFFAOYSA-N
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Patent
US06432948B1

Procedure details

Starting at room temperature, a solution of 1075 g of 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride (about 94% strength, corresponding to 1010.5 g=4.00 mol) in 850 ml of dichloromethane is added dropwise to a solution of 626 g (4.372 mol) of ethyl 3-dimethylamino-acrylate and 591 g (4.572 mol) of ethyl diisopropyl-amine (Hünig's base) in 1060 ml of dichloromethane. In the course of this, the temperature rises to about 50-55° C. (dropwise addition time about 90 minutes). The reaction mixture is subsequently stirred at 50° C. for 2 hours and then employed in the next stage without further working up.
Quantity
1075 g
Type
reactant
Reaction Step One
Quantity
626 g
Type
reactant
Reaction Step One
Quantity
591 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
1060 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([C:11]#[N:12])=[C:9]([Cl:13])[C:8]([F:14])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:15][N:16]([CH3:24])[CH:17]=[CH:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].C(N(C(C)C)C(C)C)C>ClCCl>[Cl:1][C:2]1[C:10]([C:11]#[N:12])=[C:9]([Cl:13])[C:8]([F:14])=[CH:7][C:3]=1[C:4]([C:18](=[CH:17][N:16]([CH3:24])[CH3:15])[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[O:5]

Inputs

Step One
Name
Quantity
1075 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1C#N)Cl)F
Name
Quantity
626 g
Type
reactant
Smiles
CN(C=CC(=O)OCC)C
Name
Quantity
591 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
850 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1060 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Starting at room temperature
CUSTOM
Type
CUSTOM
Details
rises to about 50-55° C.
ADDITION
Type
ADDITION
Details
dropwise addition time about 90 minutes)
Duration
90 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=O)C(C(=O)OCC)=CN(C)C)C=C(C(=C1C#N)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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